REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]/[CH:9]=N/NC(N)=O)=[C:4]([N+:15]([O-])=O)[CH:3]=1>C1COCC1.C1(C)C=CC=CC=1.[Rh]>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:9][NH:15]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C/C=N/NC(=O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Fe(OAc)2
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The bomb was charged with H2 to 50 atm
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washing with MeOH (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a black oil that
|
Type
|
CUSTOM
|
Details
|
was partitioned between DCM (500 mL) and water (300 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction was extracted with DCM (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with flash silica
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |